Organoleptic Flavor Profile: Distinct Roasted Nut/Popcorn Character vs. Unsubstituted and Furan Analogs at Controlled ppm Concentrations
In head-to-head organoleptic evaluation under identical experimental conditions (aqueous solution, controlled ppm), 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine (Example I of US 3,647,792) exhibits a roasted nut aroma with popcorn and roast cereal flavor notes [1]. In contrast, the unsubstituted analog 5,7-dihydrothieno[3,4-b]pyrazine (Example III) produces roasted peanut, bread crust, and baked goods flavor notes, with detectable taste at 0.02 ppm aqueous (roasted peanut, bread crust, fresh milk character), at 0.2 ppm (baked goods, bread crust, roasted nut), and at 2 ppm (sweet nut flavor, no bitter aftertaste) [1]. The furan analog 5,7-dihydro-5,7-dimethylfuro[3,4-b]pyrazine (Example II) yields popcorn flavor at 3 ppm and roasted nut/hazelnut/peanut character at 10 ppm, with a dominating roasted nut character at 10 ppm in 10% aqueous sucrose [1]. The target compound's flavor profile is qualitatively distinct: it provides a roasted nut aroma without the baked goods/bread crust notes characteristic of the unsubstituted analog, and without requiring 10 ppm concentration for roasted nut expression as the furan analog does [1].
| Evidence Dimension | Organoleptic flavor character at defined ppm concentrations in aqueous solution |
|---|---|
| Target Compound Data | Roasted nut aroma; popcorn and roast cereal flavor notes (qualitative description, no bitter aftertaste reported); white crystalline solid |
| Comparator Or Baseline | Comparator 1 (5,7-dihydrothieno[3,4-b]pyrazine): roasted peanut, bread crust at 0.02–2 ppm; Comparator 2 (5,7-dihydro-5,7-dimethylfuro[3,4-b]pyrazine): popcorn at 3 ppm, roasted nut at 10 ppm |
| Quantified Difference | Target provides roasted nut/popcorn character at lower effective concentration than furan analog (which requires 10 ppm for full roasted nut expression); qualitatively distinct from unsubstituted analog (which lacks popcorn/roast cereal dominant notes and instead yields bread crust/baked goods profile) |
| Conditions | Aqueous solution organoleptic evaluation; patent Examples I, II, and III prepared and tested under identical laboratory conditions (US 3,647,792) |
Why This Matters
For flavor and fragrance procurement, the target compound delivers a specific roasted nut/popcorn flavor profile that cannot be replicated by the unsubstituted or furan analogs at comparable concentrations, making it the only member of this patent family that provides popcorn/roast cereal notes without requiring higher dosing or introducing off-notes.
- [1] Evers, W.; Katz, I.; Wilson, R.; Theimer, E. (International Flavors & Fragrances Inc.). Heterocyclic Pyrazines. U.S. Patent 3,647,792, March 7, 1972. Examples I, II, and III. View Source
